7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a piperidinyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and piperidinyl groups through a series of substitution and alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are used to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of fully saturated compounds.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine core.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is unique due to the presence of the benzyl and piperidinyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other purine derivatives and contribute to its specific applications and activities.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-11-24(12-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDQCHLCNCRDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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